molecular formula C₂₅H₃₁FNNaO₆ B1140115 Desmethyl Hydroxy Cerivastatin Sodium Salt CAS No. 201793-00-2

Desmethyl Hydroxy Cerivastatin Sodium Salt

Cat. No.: B1140115
CAS No.: 201793-00-2
M. Wt: 483.52
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Hydroxy Cerivastatin Sodium Salt is a metabolite of Cerivastatin, a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. This compound is primarily used in the treatment of hypercholesterolemia and mixed dyslipidemia by lowering low-density lipoprotein cholesterol and triglycerides .

Mechanism of Action

Target of Action

The primary target of Desmethyl Hydroxy Cerivastatin Sodium Salt is the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Mode of Action

This compound competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol in hepatic cells . This results in an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn triggers an increase in the number of LDL receptors on the cell surface . As a result, more LDL cholesterol is removed from the bloodstream, leading to a decrease in circulating LDL cholesterol levels .

Pharmacokinetics

This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The compound exhibits linear pharmacokinetics, with maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg . The mean absolute oral bioavailability of the compound is 60% due to presystemic first-pass effects . The compound is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .

Result of Action

The result of the action of this compound is a decrease in cholesterol levels in hepatic cells and an increase in the hepatic uptake of LDL-cholesterol from the circulation . This leads to a decrease in circulating LDL cholesterol levels, which can reduce the risk of cardiovascular events .

Action Environment

The action of this compound can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves multiple steps, starting from the precursor Cerivastatin. The process includes the demethylation and hydroxylation of Cerivastatin to produce the desired compound. The reaction conditions typically involve the use of specific catalysts and reagents under controlled temperature and pressure to ensure the desired yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Hydroxy Cerivastatin Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Desmethyl Hydroxy Cerivastatin Sodium Salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a metabolite of Cerivastatin. This compound provides valuable insights into the pharmacokinetics and pharmacodynamics of Cerivastatin, aiding in the development of more effective and safer statin therapies .

Biological Activity

Desmethyl Hydroxy Cerivastatin Sodium Salt, a derivative of cerivastatin, is a compound that has garnered attention due to its biological activity, particularly in the context of cholesterol metabolism and cardiovascular health. Cerivastatin itself was an HMG-CoA reductase inhibitor that was withdrawn from the market due to serious adverse effects, including myotoxicity and rhabdomyolysis. Understanding the biological activity of its metabolites, especially desmethyl hydroxy cerivastatin, is crucial for elucidating its pharmacological profile and safety.

This compound acts primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in the biosynthesis of cholesterol. By inhibiting this pathway, desmethyl hydroxy cerivastatin reduces cholesterol levels within hepatic cells, which subsequently increases the synthesis of low-density lipoprotein (LDL) receptors. This mechanism enhances the uptake of LDL particles from the bloodstream, thereby lowering plasma cholesterol levels .

Pharmacokinetics

The pharmacokinetics of desmethyl hydroxy cerivastatin are influenced by genetic variations in drug metabolism enzymes such as CYP2C8 and transporters like OATP1B1. Studies have shown that polymorphisms in these enzymes can significantly affect the metabolic clearance and overall efficacy of cerivastatin and its metabolites. For instance, certain variants of CYP2C8 can increase cerivastatin's metabolic clearance by up to six-fold compared to the wild-type enzyme .

Toxicological Profile

Despite its therapeutic potential, desmethyl hydroxy cerivastatin shares some toxicological concerns associated with its parent compound. The risk of myotoxicity is particularly noteworthy, as genetic factors influencing drug metabolism can predispose certain individuals to adverse effects. A retrospective analysis involving patients who experienced rhabdomyolysis indicated that genetic variations in CYP2C8 significantly contributed to altered pharmacokinetics and increased susceptibility to myotoxicity .

Case Study 1: Genetic Variability in Response

A study involving 126 patients who suffered from rhabdomyolysis post-cerivastatin treatment revealed that specific genetic variants in CYP2C8 were associated with increased metabolic clearance rates. Patients carrying certain alleles exhibited a marked increase in desmethyl hydroxy cerivastatin levels, correlating with heightened risk for adverse effects .

Case Study 2: Drug-Drug Interactions

In vitro studies have demonstrated that co-administration of gemfibrozil significantly increases plasma concentrations of cerivastatin and its metabolites. This interaction results from gemfibrozil's inhibition of CYP2C8 and CYP3A4, leading to elevated risks for toxicity. The implications for clinical practice underscore the importance of genetic testing and careful monitoring when prescribing statins .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey FindingsImplications
Genetic variants in CYP2C8 increase metabolic clearanceNeed for personalized medicine approaches
Co-administration with gemfibrozil raises plasma levels significantlyCaution required in polypharmacy settings
OATP1B1 polymorphisms affect hepatic uptakeGenetic screening may optimize treatment outcomes

Properties

IUPAC Name

sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSULPGROFJPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FNNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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